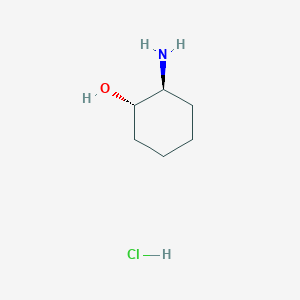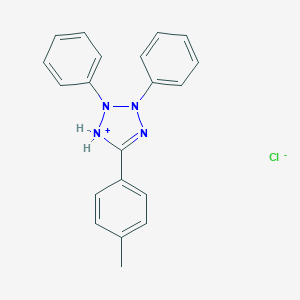
3'-O-Methylguanosine
Overview
Description
3’-O-Methylguanosine is a methylated nucleoside analog and a derivative of guanosine. It is characterized by the substitution of a methyl group at the 3’ position of the ribose sugar. This compound is known for its role as an RNA chain terminator, which can inhibit early virus-specific RNA synthesis .
Mechanism of Action
Target of Action
3’-O-Methylguanosine is a methylated nucleoside analog . Its primary target is the RNA synthesis process of early virus-specific RNA . It acts as an RNA chain terminator .
Mode of Action
3’-O-Methylguanosine interacts with its target by inhibiting the synthesis of early virus-specific RNA . This interaction results in the termination of the RNA chain, preventing the virus from replicating its genetic material .
Biochemical Pathways
It is known that it interferes with the rna synthesis process of viruses . This interference disrupts the virus’s ability to replicate, affecting its life cycle and proliferation.
Pharmacokinetics
It is known that most drug metabolism is achieved by glucuronidation
Result of Action
The primary result of 3’-O-Methylguanosine’s action is the inhibition of early virus-specific RNA synthesis . This inhibition prevents the virus from replicating its genetic material, which in turn disrupts the virus’s life cycle and proliferation .
Biochemical Analysis
Cellular Effects
It is known that methylated purine bases, such as 3’-O-Methylguanosine, are present in higher amounts in tumor-bearing patients compared to healthy controls . This suggests that 3’-O-Methylguanosine may have some influence on cell function and cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 3’-O-Methylguanosine is a methylated nucleoside analog, which suggests that it may interact with biomolecules through binding interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylguanosine can be achieved through selective methylation of guanosine. One efficient method involves the use of diazomethane and stannous chloride as catalysts. The regioselectivity of the 2’ and 3’-O-alkylation is achieved by optimizing the addition, timing, and concentration of the catalysts during the methylation reaction . The reaction mixture is stirred at 50°C, followed by the addition of diazomethane, resulting in the formation of 3’-O-Methylguanosine .
Industrial Production Methods: Industrial production of 3’-O-Methylguanosine typically involves multi-step reactions. For instance, one method includes the use of hexamethyldisilazane, chlorotrimethylsilane, and CF3SO3SiMe3 under reflux conditions . Another method involves the use of stannous chloride in dimethylformamide and 1,2-dimethoxyethane at 50°C .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-O-Methylguanosine can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of different substituted guanosine analogs .
Scientific Research Applications
3’-O-Methylguanosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: It serves as an RNA chain terminator, inhibiting early virus-specific RNA synthesis.
Comparison with Similar Compounds
2’-O-Methylguanosine: Another methylated guanosine analog with a methyl group at the 2’ position.
7-Methylguanosine: A methylated guanosine analog with a methyl group at the 7 position of the guanine base.
Uniqueness: 3’-O-Methylguanosine is unique due to its specific methylation at the 3’ position, which imparts distinct properties such as its ability to act as an RNA chain terminator . This distinguishes it from other methylated guanosine analogs that may have different methylation patterns and biological activities .
Properties
IUPAC Name |
2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYARPHAXAJAZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908156 | |
| Record name | 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10300-27-3 | |
| Record name | NSC106541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3'-O-Methylguanosine interact with its target and what are the downstream effects?
A: this compound acts as a competitive inhibitor of self-splicing in the Tetrahymena ribosomal RNA precursor. [] It competes with guanosine for binding to the intervening sequence (IVS) of the rRNA precursor, which catalyzes its own splicing. [] By binding to the IVS, this compound prevents the ligation of guanosine's 3'-hydroxyl group to the 5' terminus of the IVS, thereby inhibiting the splicing process. []
Q2: What is the structural characterization of this compound?
A2: this compound is a guanosine ribonucleoside derivative where a methyl group replaces the hydrogen atom of the 3'-hydroxyl group on the ribose sugar.
Q3: Can you elaborate on the catalytic properties and applications of this compound?
A: While this compound itself doesn't exhibit catalytic activity, it plays a crucial role in understanding the catalytic mechanism of the Tetrahymena rRNA precursor's self-splicing reaction. [] Its ability to inhibit the reaction by competing with guanosine highlights the importance of the 2'-hydroxyl group of guanosine in both binding to the IVS and facilitating the nucleophilic attack during the splicing reaction. [] This knowledge is valuable for developing potential RNA-targeting therapeutics.
Q4: How does the structure of this compound relate to its activity and are there any insights into structure-activity relationships (SAR)?
A: The presence of the methyl group at the 3'-oxygen of the ribose in this compound significantly impacts its interaction with the Tetrahymena rRNA precursor. [] Unlike guanosine, it cannot act as a substrate for the splicing reaction, even at high concentrations. [] This suggests that the 2'-hydroxyl group of guanosine is crucial for the reaction mechanism, likely through its involvement in the nucleophilic attack on the phosphate at the splice site. [] Comparing the inhibitory activity of this compound with deoxyguanosine and dideoxyguanosine reveals the importance of the 2'-hydroxyl group for optimal binding to the RNA. [] This information is valuable for understanding the structural requirements for substrate recognition and catalysis in RNA-mediated reactions.
Q5: What are the known toxicological and safety aspects of this compound?
A5: Due to the research focus on its mechanistic role, comprehensive toxicological and safety data for this compound is limited. Further investigations are necessary to determine its potential toxicity, adverse effects, and overall safety profile.
Q6: What analytical methods and techniques are employed to characterize and quantify this compound?
A6: Several analytical techniques can be used to characterize and quantify this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, differentiating it from other isomers like 2'-O-Methylguanosine. [, ]
Q7: Can you provide insights into the historical context and milestones in research related to this compound?
A: Research on this compound has evolved alongside our understanding of RNA splicing and its significance in cellular processes. Early studies primarily focused on synthesizing and characterizing this compound alongside other modified nucleosides. [, ] The discovery of catalytic RNA, particularly the self-splicing activity of the Tetrahymena rRNA precursor, shifted the focus towards understanding the molecular mechanisms involved. [] The use of this compound as a competitive inhibitor in these studies has provided valuable insights into the catalytic mechanism of RNA splicing and the critical role of specific functional groups in substrate recognition and catalysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)



![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)




